(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a combination of aromatic rings and heterocyclic structures, which may impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Acrylamide: The thiadiazole derivative is then coupled with (E)-3-(3,4-dimethoxyphenyl)acrylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiadiazole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide
- (E)-3-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is unique due to the presence of the m-tolyl group, which may impart distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-5-4-6-15(11-13)19-22-23-20(27-19)21-18(24)10-8-14-7-9-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMQMDFRKSKNH-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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